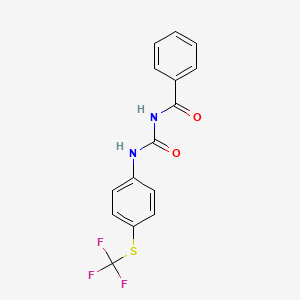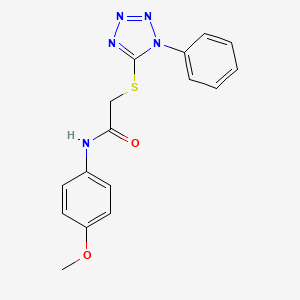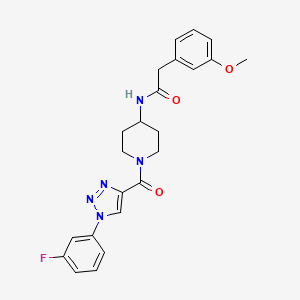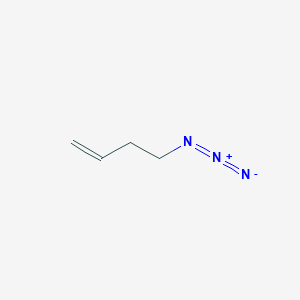
5-Brom-2-Cyclobutylpyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-cyclobutylpyrimidine is a chemical compound with the CAS Number: 893567-22-1 . It has a molecular weight of 213.08 and is typically stored at room temperature . It is a liquid in its physical form .
Synthesis Analysis
While specific synthesis methods for 5-Bromo-2-cyclobutylpyrimidine were not found, a related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is synthesized in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis
The IUPAC name for this compound is 5-bromo-2-cyclobutylpyrimidine . Its Inchi Code is 1S/C8H9BrN2/c9-7-4-10-8 (11-5-7)6-2-1-3-6/h4-6H,1-3H2 .Physical And Chemical Properties Analysis
5-Bromo-2-cyclobutylpyrimidine is a liquid at room temperature . It has a molecular weight of 213.08 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Antiproliferative/Zytotoxische Aktivität
5-Bromderivate von Indol-Phytoalexinen, zu denen auch 5-Brom-2-Cyclobutylpyrimidin gehört, wurden synthetisiert und auf ihre antiproliferative/zytotoxische Aktivität gegen menschliche Krebszelllinien untersucht . Die Aktivität einiger Analoga war besser oder vergleichbar mit der von Cisplatin, einem häufig verwendeten Chemotherapeutikum .
Arzneimittelforschung
Die zunehmende Vielfalt an Bibliotheken kleiner Moleküle, darunter Verbindungen wie this compound, ist eine wichtige Quelle für die Entdeckung neuer Medikamentenkandidaten . Diese Bibliotheken bieten eine große Auswahl an strukturell unterschiedlichen Verbindungen, die auf biologische Aktivität untersucht werden können .
Chemische Forschung
This compound wird in der chemischen Forschung aufgrund seiner einzigartigen Struktur und Reaktivität eingesetzt . Es kann als Baustein bei der Synthese komplexerer Moleküle dienen .
Biologische Stressantwort
5-Bromderivate von Indol-Phytoalexinen, einschließlich this compound, werden von Pflanzen als Reaktion auf physikalischen, chemischen oder biologischen Stress produziert . Diese Verbindungen dienen als wichtiger Abwehrmechanismus für die Pflanzen .
Antifungal und antibakterielle Aktivität
Indol-Phytoalexine, zu denen auch this compound gehört, zeigen eine breite Palette an antifungalen Aktivitäten und eine moderate antibakterielle Wirkung . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Mittel .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
It is suggested that a target of the action lies within the process of acquisition of cell proliferation competence .
Mode of Action
It is known that brominated compounds often participate in various types of chemical reactions, including suzuki–miyaura cross-coupling . This reaction involves the transfer of organoboron reagents to palladium, a process known as transmetalation .
Biochemical Pathways
It is known that brominated compounds can influence various biochemical pathways, including those involving voltage-gated ion channels, gamma-aminobutyric acid (gaba)-mediated inhibitory neurotransmission, and glutamate-mediated excitatory neurotransmission .
Result of Action
It is known that brominated compounds can have various effects at the molecular and cellular level, depending on their specific targets and modes of action .
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.
Biochemische Analyse
Biochemical Properties
As a pyrimidine derivative, it may interact with various enzymes, proteins, and other biomolecules in biochemical reactions . The nature of these interactions could be influenced by the bromine and cyclobutyl groups present in the compound .
Cellular Effects
Given its structural similarity to other pyrimidine derivatives, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-cyclobutylpyrimidine at different dosages in animal models have not been reported. Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 5-Bromo-2-cyclobutylpyrimidine are not well characterized. It could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 5-Bromo-2-cyclobutylpyrimidine and its effects on activity or function are not well characterized. It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
5-bromo-2-cyclobutylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-4-10-8(11-5-7)6-2-1-3-6/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRDQVNIRHJZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-benzyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2446132.png)


![2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2446138.png)
![6-Tert-butyl-3-[(3,4-dimethoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2446139.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2446140.png)

![2-Amino-2-[4-[3-(dimethylamino)propoxy]phenyl]acetic acid](/img/structure/B2446146.png)
![3-[(3-Methylsulfonylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2446147.png)



![6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2446154.png)
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2446155.png)
